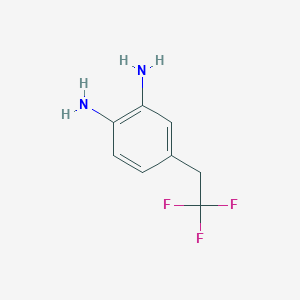
3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound is particularly interesting because of its unique structure, which includes a hexahydroindole ring fused with a carboxylic acid group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This method yields the desired indole derivative in good yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistent production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, alcohols, and other functionalized derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Medicine: It serves as a precursor for developing pharmaceutical agents targeting various diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Indole-2-carboxylic acid
- Tetrahydroindole-2-carboxylic acid
- Hexahydroindazole derivatives
Uniqueness
What sets 3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid apart is its hexahydroindole ring structure, which provides unique chemical properties and reactivity compared to other indole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
754141-46-3 |
|---|---|
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
3,3a,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6,8H,1-5H2,(H,11,12) |
InChI-Schlüssel |
PIBUCWVTUGZXRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NC(CC2C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



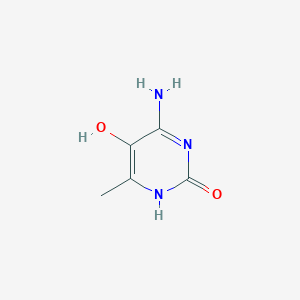
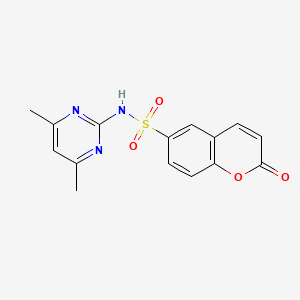


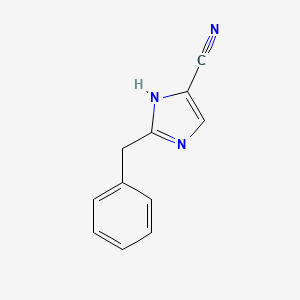



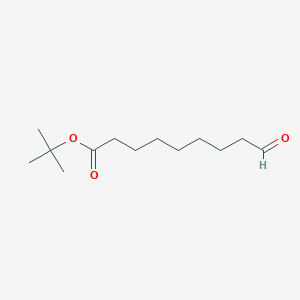
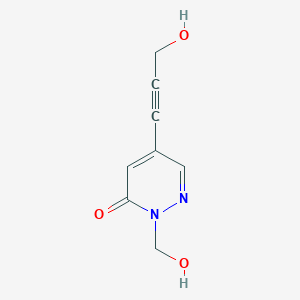
![2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;hydrochloride](/img/structure/B13112623.png)

